molecular formula C₄H₈N₂O₂S B135553 N-Methyl-1-(methylthio)-2-nitrovinylamine CAS No. 61832-41-5

N-Methyl-1-(methylthio)-2-nitrovinylamine

Cat. No. B135553
CAS RN: 61832-41-5
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylthio)-2-nitrovinylamine is a compound related to various nitroamine derivatives that have been studied for their structural and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as N-Nitrosomethylvinylamine and N-methyl-N-phenylnitramine derivatives have been investigated. These compounds are of interest due to their potential biological activity and their use in research to understand tumor formation and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds involves specific reactions under controlled conditions. For instance, N-Nitrosomethylvinylamine is a research chemical used to induce tumor formation and is synthesized through methods not detailed in the provided abstract . Another related compound, N-methyl-N-(2-thiazolyl)-nitramine, is synthesized by methylation in alkaline solution followed by rearrangement in concentrated sulfuric acid . These methods highlight the complexity and precision required in synthesizing nitroamine derivatives.

Molecular Structure Analysis

The molecular structure of nitroamine derivatives is determined using techniques such as single crystal diffractometry. For example, the structural properties of 2,4,6-trinitro-diphenylamine and its N-methyl derivative have been determined, showing typical sp2 character bond distances and angles in the amino nitrogens . The presence of different substituents, such as a methyl group, can significantly affect the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Chemical reactions involving nitroamine derivatives can lead to the formation of various products. N-Nitroso-N-methylvinylamine, when treated with dimethyldioxirane, produces an epoxide that reacts with nucleic acid moieties to form adducts . These reactions are important for understanding the mutagenic and carcinogenic potential of nitroamine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroamine derivatives are influenced by their molecular structure. The nitramino group in these compounds is nearly planar and exhibits strong electron deficiency, which affects its reactivity . The presence of nitro groups on the aromatic ring can also influence the electronic properties of the molecule, as seen in the spectral and electrooptical investigations of N-methyl-N-phenylnitramine derivatives .

Scientific Research Applications

  • Green Synthesis of Biological Compounds : N-Methyl-1-(methylthio)-2-nitrovinylamine has been used in an environmentally friendly protocol for synthesizing biologically active derivatives. This process is significant for its short reaction times, high yields, and use of non-toxic solvents, highlighting its potential in green chemistry applications (Reddy et al., 2016).

  • Chemical Reactions and Intermediates : This compound has been involved in various chemical reactions, including the formation of 1-(N-nitrosomethylamino)oxirane and its reaction with DNA, demonstrating its versatility in chemical synthesis and interactions (Okazaki et al., 1993).

  • Synthesis Techniques : Research has also focused on developing new techniques for synthesizing N-methyl-methylthio-2-nitroethenamine, which could lead to more efficient and environmentally friendly production methods (Cao Ya-qiong, 2008).

  • Molecular Docking and Anti-Cancer Agents : N-Methyl-1-(methylthio)-2-nitrovinylamine has been used in the synthesis of derivatives tested against cancer cell lines. Molecular docking studies suggest that these derivatives have promising anti-cancer properties and can be developed further as potential treatments (Parthiban et al., 2013).

  • Applications in Heterocycle Synthesis : This compound serves as a building block for synthesizing a variety of heterocyclic compounds, playing a crucial role in developing new drugs and materials (Abedinifar et al., 2022).

  • Microwave-Assisted Synthesis : An eco-friendly approach using microwave irradiation has been developed for synthesizing functionalized derivatives of N-Methyl-1-(methylthio)-2-nitrovinylamine. This method is notable for its short reaction time and avoidance of toxic solvents (Khan et al., 2018).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

To comprehend the reaction properties of N-Methyl-1-(methylthio)-2-nitrovinylamine and to design other novel fused heterocycles with biological effects in the future, it is essential to investigate their recent reactions . This compound has proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .

properties

IUPAC Name

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(methylthio)-2-nitroethenamine, (E)-

CAS RN

61832-41-5, 102721-76-6
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(methylthio)-2-nitroethenamine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-1-(methylthio)-2-nitrovinylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)-
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Synthesis routes and methods I

Procedure details

A solution in methanol (100 ml) of methylamine (9.4 g) was added dropwise over 10 minutes to a stirred solution in methanol (500 ml) at 25°-30° of 1-methylsulphinyl-1-methylthio-2-nitroethylene (18.1 g). T.L.C. analysis indicated immediate complete disappearance of the sulphoxide. Evaporation of the reaction mixture yielded an oily solid which, on recrystallisation from isopropanol gave the title product (8.1 g) m.p. 113°-113.5°.
[Compound]
Name
sulphoxide
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0 (± 1) mol
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reactant
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9.4 g
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Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A process according to claim 1 wherein methylcarbonimidodithioic acid dimethyl ester is reacted with nitromethane in the presence of a secondary catalyst containing a rare earth exchanged faujasite to form 1-methylamino-1-methylthio-2-nitroethene.
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Synthesis routes and methods IV

Procedure details

A mixture of nitromethane (3 ml), methyl carbonimidodithioic acid dimethyl ester (X, 675 mg), rare earth exchange Y-zeolite (RE 70 Na Y) (675 mg) was heated at 90°-110° C. for 72 hr. It was filtered and the solvent was removed by distillation leaving the required 1-methylamino-1-methylthio-2-nitroethene (II) as residue. m.p. 112°-114° C.
Quantity
675 mg
Type
reactant
Reaction Step One
[Compound]
Name
Y-zeolite
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0 (± 1) mol
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reactant
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3 mL
Type
reactant
Reaction Step One

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